molecular formula C8H8O2 B1427880 Cyclopropyl(furan-2-yl)methanone CAS No. 857798-32-4

Cyclopropyl(furan-2-yl)methanone

Cat. No.: B1427880
CAS No.: 857798-32-4
M. Wt: 136.15 g/mol
InChI Key: HOBIQUTUPAAQFV-UHFFFAOYSA-N
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Description

Cyclopropyl(furan-2-yl)methanone is an organic compound that features a cyclopropyl group attached to a furan ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(furan-2-yl)methanone typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form cyclopropyl(furan-2-yl)methanol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclopropyl(furan-2-yl)methanol.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Cyclopropyl(furan-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Cyclopropyl(furan-2-yl)methanone involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Cyclopropyl(furan-2-yl)methanone can be compared with other similar compounds, such as:

    Cyclopropyl(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    Cyclopropyl(pyridin-2-yl)methanone: Contains a pyridine ring, which imparts different electronic properties.

    Cyclopropyl(benzofuran-2-yl)methanone: Features a benzofuran ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclopropyl and furan moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIQUTUPAAQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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